(R)-Phenyl((S)-pyrrolidin-2-yl)methanol
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Overview
Description
®-Phenyl((S)-pyrrolidin-2-yl)methanol is a chiral compound that features a phenyl group attached to a pyrrolidine ring via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl((S)-pyrrolidin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Introduction of the Methanol Moiety: The final step involves the addition of the methanol group to the pyrrolidine ring, typically through a reduction reaction.
Industrial Production Methods
Industrial production of ®-Phenyl((S)-pyrrolidin-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
®-Phenyl((S)-pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
®-Phenyl((S)-pyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Phenyl((S)-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-Phenyl((S)-pyrrolidin-2-yl)ethanol
- ®-Phenyl((S)-pyrrolidin-2-yl)propanol
- ®-Phenyl((S)-pyrrolidin-2-yl)butanol
Uniqueness
®-Phenyl((S)-pyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m0/s1 |
InChI Key |
YPMHBZQROFTOSU-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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